molecular formula C21H16N2O3 B2946006 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922081-45-6

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2946006
CAS No.: 922081-45-6
M. Wt: 344.37
InChI Key: YYYRXTTZKFHQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene moieties. The core structure features a methyl group at position 10 and a benzamide substituent at position 2.

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-23-17-9-5-6-10-19(17)26-18-12-11-15(13-16(18)21(23)25)22-20(24)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYRXTTZKFHQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound that belongs to the dibenzoxazepin class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C₁₈H₁₅N₃O₂
  • Molecular Weight : 303.33 g/mol
  • CAS Number : Not specified in the sources.

The compound features a dibenzoxazepine core, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies indicate that compounds related to dibenzoxazepines exhibit significant antimicrobial properties. For instance, research has shown that derivatives of dibenzoxazepines can inhibit various pathogenic bacteria and fungi. The compound's structural features contribute to its ability to disrupt microbial cell functions, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

Dibenzoxazepine derivatives have also demonstrated antitumor effects in various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . Specific mechanisms include the inhibition of topoisomerase enzymes and interference with DNA replication processes.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Research indicates that dibenzoxazepine derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases . The potential mechanism involves the modulation of neurotransmitter systems and reduction of inflammatory responses in the central nervous system.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, affecting the growth and survival of pathogens.
  • Receptor Modulation : It may interact with various receptors in the nervous system, leading to altered neurotransmission and protection against neurodegeneration.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound can effectively reduce tumor growth.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of dibenzoxazepine derivatives, this compound was tested against several strains of bacteria. Results showed significant inhibition zones compared to control groups, indicating strong antibacterial activity .

Study 2: Antitumor Activity

A series of experiments were conducted on various cancer cell lines (e.g., breast and colon cancer). The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers for apoptosis .

Scientific Research Applications

Scientific Research Applications

Based on the search results, 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea, a related compound, has several scientific research applications:

  • Chemistry It is employed as a fundamental unit in the creation of more intricate molecules.
  • Biology It is analyzed to understand its possible interactions with large biological molecules.
  • Medicine It is tested to see whether it has any therapeutic benefits, particularly for treating diseases of the central nervous system.
  • Industry It is utilized to create novel substances and manufacturing techniques.

CDK2 Inhibitors

Various derivatives of related compounds have been synthesized and evaluated for their potential as CDK2 inhibitors in cancer therapy .

  • Thiazole Derivatives Thiazole derivatives are known for diverse biological activities, including anticancer properties .
  • Thiazolidinone Analogs Thiazolidinone analogs have demonstrated strong inhibitory activity against CDK2 and EGFR, increasing the activity of caspases 3, 8, and 9, as well as cytochrome C levels in breast cancer cell lines .

Related Compounds

Other related oxazepinone compounds have demonstrated diverse biological activities:

  • BT2 (10-Ethyl-11-oxo-10,11-dihydro-dibenzo[b,f][1,4]oxazepin-2-yl)-carbamic acid ethyl ester) is a dibenzoxazepinone compound with a molecular weight of 326.35 Da .
  • BT3 (2-Amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one) is another dibenzoxazepinone with a molecular weight of 254.28 Da .

Chemical Reactions

1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea can undergo several chemical reactions:

  • Oxidation Oxidation reactions can introduce additional oxygen-containing functional groups.
  • Reduction Reduction reactions can remove oxygen-containing functional groups or reduce double bonds.
  • Substitution Substitution reactions can replace one functional group with another.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The oxazepine ring and benzamide group undergo redox reactions under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey ObservationsSources
Oxidation KMnO₄ (acidic), CrO₃Oxo-derivativesSelective oxidation at the tertiary carbon of the oxazepine ring forms ketone intermediates.
Reduction LiAlH₄, NaBH₄Alcohol derivativesReduction of the amide carbonyl to a methylene group occurs under harsh conditions.
  • Mechanistic Insight : The oxazepine ring’s electron-deficient nature facilitates oxidation, while the benzamide’s carbonyl group is susceptible to nucleophilic attack during reduction.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the dibenzoxazepine core:

PositionReagentsProductsYield (%)Notes
C-8HNO₃/H₂SO₄Nitro-substituted derivative65–72Nitration occurs para to the amide group.
C-2ClSO₃HSulfonamide analog58Sulfonation requires elevated temperatures (80–100°C).
  • Steric Effects : The methyl group at N-10 directs substitution to less hindered positions (e.g., C-8 over C-6).

Amide Bond Reactivity

The benzamide moiety participates in hydrolysis and coupling:

ReactionConditionsOutcome
Acidic Hydrolysis HCl (6M), refluxCleavage to carboxylic acid and amine
Enzymatic Hydrolysis Lipase (pH 7.4)Selective cleavage with retention of oxazepine integrity
Schotten-Baumann RCOCl, NaOHAcylated derivatives (e.g., acetyl, trifluoroacetyl)
  • Stability : The amide bond resists hydrolysis under neutral conditions but degrades in strong acids/bases.

Catalytic Functionalization

Transition-metal catalysis enables C–H activation:

CatalystSubstrateReactionKey Products
Pd(OAc)₂Aryl halidesSuzuki-Miyaura couplingBiaryl derivatives
Ru-Ts-DPENKetonesAsymmetric transfer hydrogenationChiral alcohols (ee >90%)
  • Applications : Catalytic methods are used to introduce fluorinated or methoxy groups for enhanced bioactivity.

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsProductsMechanism
UV (254 nm), O₂Epoxide at C-9/C-10Singlet oxygen-mediated [2+2] cycloaddition
UV, TiO₂ catalystHydroxylated derivativesRadical-mediated C–H oxidation

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heteroatom Variations (Oxazepine vs. Thiazepine)

The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the seven-membered ring significantly alters physicochemical and pharmacological properties. For example:

  • Thiazepine Derivatives : Compounds like N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () exhibit enhanced metabolic stability due to sulfur’s lipophilicity. These derivatives are frequently optimized for CNS targets, such as D2 dopamine receptor antagonism, with LCMS-confirmed molecular weights (e.g., m/z 421.0 [M+H+] for compound 29 in ) .
  • Oxazepine Derivatives: The target compound’s oxazepine core (e.g., N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide, ) may confer improved solubility and hydrogen-bonding capacity. For instance, BT2 (an oxazepine-based carbamate, ) suppresses monocytic-endothelial cell adhesion, highlighting the scaffold’s versatility in inflammation modulation .
Table 1: Key Differences Between Oxazepine and Thiazepine Analogs
Property Oxazepine Derivatives Thiazepine Derivatives
Heteroatom Oxygen Sulfur
Metabolic Stability Moderate (prone to oxidation) High (resistant to oxidative cleavage)
Bioactivity Examples Anti-inflammatory (BT2, ) D2 receptor antagonism (e.g., )
Synthetic Yield Range 37–83% () 9–85% ()

Substituent Modifications and Bioactivity

The benzamide group at position 2 and alkyl/aryl substitutions at position 10 critically influence target engagement:

A. Position 2 Modifications :
  • Benzamide vs. Trifluoromethylbenzamide :
    • The target compound’s benzamide group (C₆H₅CONH-) contrasts with N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide (CAS 922081-90-1, ), where a trifluoromethyl group enhances electron-withdrawing effects and binding affinity (molecular weight 426.4 vs. 372.4 for the methylbenzamide analog in ) .
  • 4-Methylbenzamide : The analog N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide () demonstrates how methyl groups improve pharmacokinetic properties, though bioactivity data remain unreported.
B. Position 10 Modifications :
  • Methyl vs. Ethyl/Propyl Groups :
    • Methyl (target compound) and ethyl (e.g., 10-ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide, ) substituents modulate steric bulk and receptor selectivity. Propyl-substituted analogs (e.g., 11-oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid, ) show reduced synthetic yields (49–57%) compared to ethyl derivatives (85%, ) .
Table 2: Representative Yields and Conditions for Key Analogs
Compound Yield Key Reagents/Conditions Reference
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide 9% NaH, DMF, preparative HPLC
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide 83% 4-Fluorophenylacetic acid, EDC
10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide 85% H₂O₂ in acetic acid

Pharmacological Potential

  • Antimalarial Activity : Thiazepine carboxamides like ML304 (IC₅₀ = 190 nM) and SBI-0797750 (25× more potent than ML276) demonstrate the scaffold’s utility in infectious disease ().
  • Dopamine Receptor Antagonism : Thiazepine sulfoxides (e.g., (R)-62 in ) are chirally resolved via HPLC for D2 receptor studies, emphasizing stereochemical precision .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.